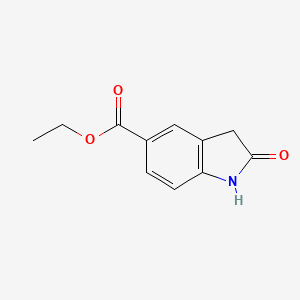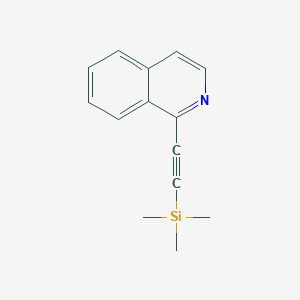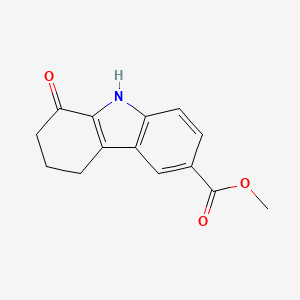
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Overview
Description
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Mechanism of Action
Mode of Action
It is known that the compound can undergo oxidation reactions . The nature of the selected oxidant can influence the outcome of these reactions . For instance, oxidation at position 1 can produce 2,3,4,9-tetrahydro-1H-carbazol-1-one .
Biochemical Pathways
The compound’s oxidation can lead to the formation of various functionalized tetrahydrocarbazoles . These products could potentially interact with various biochemical pathways, influencing their downstream effects.
Result of Action
Tetrahydrocarbazole derivatives, which can be produced from this compound, have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Action Environment
The action, efficacy, and stability of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can be influenced by various environmental factors. For instance, the nature of the oxidant, solvent, and the concentration of reactants can affect the compound’s oxidation process . .
Biochemical Analysis
Biochemical Properties
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylamine hydrochloride, urea, and thiourea under different conditions, leading to the formation of various derivatives . These interactions suggest that this compound can modulate enzyme activity and protein function, potentially affecting various biochemical pathways.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives, including this compound, have been reported to exhibit antitumor, antibacterial, antifungal, and anti-HIV activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been shown to interact with hydroxylamine hydrochloride, leading to the formation of 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles . These interactions suggest that this compound can modulate enzyme activity and influence various molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the reaction of this compound with hydroxylamine hydrochloride in alcoholic KOH has been monitored over time, revealing the formation of various derivatives . These studies provide insights into the temporal dynamics of the compound’s effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biological outcomes. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful consideration of dosage when using this compound in experimental and clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting overall cellular function. For instance, the interaction of this compound with hydroxylamine hydrochloride and other reagents under different conditions leads to the formation of various derivatives, indicating its involvement in complex metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that carbazole derivatives can be transported across cell membranes and distributed within various cellular compartments . These interactions are essential for the compound’s biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, carbazole derivatives have been observed to localize within the nucleus, mitochondria, and other organelles, where they exert their biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, which undergo cyclization in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions . The resulting intermediate is then esterified to form the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Carbazole derivatives with different oxidation states.
Reduction: Alcohol derivatives.
Substitution: Functionalized carbazole derivatives.
Scientific Research Applications
Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxaldehyde
Comparison: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its ester functional group, which can influence its reactivity and solubility compared to other similar compounds. The ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPFHUISTWWSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545320 | |
| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104904-62-3 | |
| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
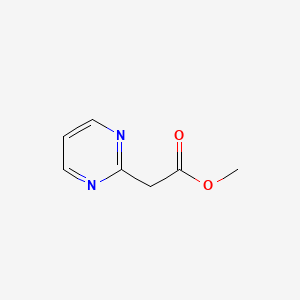
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
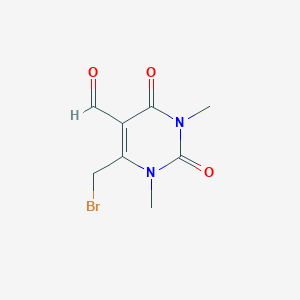
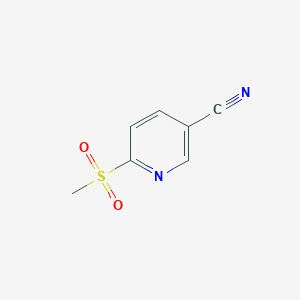




![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
